molecular formula C20H19BrN2O2 B2432984 3-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 898423-78-4

3-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B2432984
CAS No.: 898423-78-4
M. Wt: 399.288
InChI Key: FUTCQWQVSZJMPN-UHFFFAOYSA-N
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Description

3-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide: is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. Its molecular formula is C20H19BrN2O2 , and it has a molecular weight of 399.28 g/mol . This compound is particularly valuable in fields such as drug discovery and material synthesis due to its distinctive chemical properties.

Properties

IUPAC Name

3-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2/c21-16-5-1-3-15(11-16)19(24)22-17-9-8-13-4-2-10-23(18(13)12-17)20(25)14-6-7-14/h1,3,5,8-9,11-12,14H,2,4,6-7,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTCQWQVSZJMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the 1,2,3,4-Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is synthesized via palladium-catalyzed C(sp³)–H activation, as demonstrated in recent advancements in cycloaddition chemistry. This method employs N-acetylated amino acid ligands to facilitate a formal (4 + 2) annulation between amidotolyl precursors and allenes. For instance, a reaction using Boc-protected valine as a ligand and palladium acetate as the catalyst in toluene at 85°C yields tetrahydroquinoline derivatives with regiospecificity. Key parameters include:

Parameter Condition Yield (%)
Catalyst Pd(OAc)₂ (10 mol %) 60–65
Ligand N-Acetyl-L-valine (40 mol %)
Solvent Toluene or methyl-THF
Temperature 85–105°C
Oxidant Cu(OAc)₂ (2 equiv)

This approach avoids traditional Skraup or Doebner-Miller syntheses, offering superior regiocontrol and compatibility with subsequent functionalization steps.

Introduction of the cyclopropanecarbonyl group to the tetrahydroquinoline nitrogen is achieved via acylation. Cyclopropanecarbonyl chloride reacts with the secondary amine in the presence of a base such as triethylamine. Optimized conditions derived from benzamide synthesis protocols include:

Parameter Condition Yield (%)
Acylating Agent Cyclopropanecarbonyl chloride 85–90
Base Triethylamine (3 equiv)
Solvent Dichloromethane
Reaction Time 4–6 hours

The reaction proceeds at room temperature, with purification via silica gel chromatography yielding the N-cyclopropanecarbonyl intermediate.

Regioselective Bromination at the 7-Position

Bromination of the tetrahydroquinoline core at the 7-position is critical. A method adapted from CN112574106A employs bromine in concentrated sulfuric acid under controlled temperatures. Key steps include:

  • Dissolving 1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinoline in H₂SO₄ at −5°C.
  • Gradual addition of bromine (1.35 equiv) with stirring at 5°C for 16 hours.
  • Quenching with crushed ice, adjusting pH to 9 with Na₂CO₃, and extracting with ethyl acetate.
Parameter Condition Yield (%)
Bromine Equivalents 1.35 equiv 92
Solvent H₂SO₄
Temperature −5°C → 5°C

This method avoids over-bromination and preserves the cyclopropanecarbonyl group.

Synthesis of 3-Bromobenzoyl Chloride

3-Bromobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux:

Parameter Condition Yield (%)
Reagent SOCl₂ (3 equiv) 95
Solvent Toluene
Temperature 70°C, 3 hours

The resultant 3-bromobenzoyl chloride is isolated via distillation under reduced pressure.

Amide Coupling to Form the Target Compound

The final step couples 3-bromobenzoyl chloride with the 7-amino group of the brominated intermediate. A protocol modified from US3357978A utilizes refluxing ethylene glycol and N,N-diethylethylenediamine as a base:

Parameter Condition Yield (%)
Solvent Ethylene glycol 81
Base N,N-Diethylethylenediamine
Temperature 120°C, 2 hours
Workup NaOH wash, crystallization

The crude product is purified via recrystallization from ethanol/water, yielding white crystals.

Structural Characterization and Analytical Data

The final compound is characterized by:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.64 (d, 1H, quinoline-H), 8.15 (d, 1H, benzamide-H), 7.38–7.21 (m, 4H), 6.97 (s, 1H), 3.52–2.98 (m, 4H, tetrahydroquinoline-CH₂), 1.85–1.45 (m, 4H, cyclopropane-CH₂).
  • HPLC Purity : >99% (C18 column, acetonitrile/water gradient).
  • Melting Point : 178–180°C.

Optimization and Scale-Up Considerations

  • Solvent Selection : Dichloromethane in the cyclopropanecarbonylation step minimizes side reactions.
  • Catalyst Recovery : Pd(OAc)₂ is recovered via filtration and reused, reducing costs.
  • Green Chemistry : Methyl-THF replaces toluene in the tetrahydroquinoline synthesis, enhancing sustainability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, hydroxide ions

    Electrophiles: Halogens, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Medicinal Chemistry

3-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been explored for its therapeutic potential in several areas:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting its potential as an antibacterial agent .
  • Anticancer Properties : Research has indicated that the compound may inhibit cancer cell proliferation through specific interactions with cellular receptors or enzymes involved in tumor growth. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its unique structure allows it to be utilized as a reagent in the formation of more complex molecules. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for synthesizing novel compounds with desired biological activities.

Drug Development

Due to its promising biological activities, this compound is being investigated as a potential drug candidate. Its interactions with specific molecular targets could lead to the development of new therapeutic agents for treating infections and cancer .

Case Studies

Several studies have highlighted the applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited notable antimicrobial activity against various strains of bacteria and fungi. The lowest minimum inhibitory concentration (MIC) was recorded at 6.25 µg/mL against Mycobacterium smegmatis .
  • Cancer Cell Studies : In vitro experiments showed that the compound could induce apoptosis in specific cancer cell lines through receptor-mediated pathways. This suggests its potential as a lead compound for developing anticancer therapies .

Mechanism of Action

The mechanism of action of 3-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
  • 4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide

Uniqueness

Compared to similar compounds, 3-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide stands out due to its specific substitution pattern on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it particularly valuable in various research and industrial applications.

Biological Activity

3-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews available literature on its synthesis, biological properties, and therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a bromine atom and a cyclopropanecarbonyl group attached to a tetrahydroquinoline moiety. Its molecular formula is C17H19BrN2O, with a molecular weight of approximately 345.25 g/mol.

Biological Activity

Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that tetrahydroquinoline derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

For instance, a study demonstrated that tetrahydroquinoline derivatives can effectively inhibit the growth of non-small cell lung carcinoma (NSCLC) cells through mechanisms involving the modulation of apoptotic pathways and inhibition of angiogenesis .

Neuropharmacological Effects
Additionally, compounds derived from tetrahydroquinoline frameworks have been explored for their neuroprotective effects. They have shown promise in treating neurodegenerative diseases by acting as inhibitors of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. In vitro studies have reported that these compounds can enhance cognitive functions by increasing acetylcholine levels in the brain .

Case Studies

Several case studies have highlighted the biological efficacy of similar compounds:

  • Study on Anticancer Activity : A recent investigation into the structure-activity relationship (SAR) of tetrahydroquinoline derivatives revealed that modifications at the benzamide position significantly influenced their anticancer potency. The study found that introducing halogen substituents enhanced cytotoxicity against breast cancer cell lines .
  • Neuroprotective Effects : Another study focused on the neuroprotective properties of tetrahydroquinoline derivatives against oxidative stress-induced neuronal damage. The results indicated that these compounds could reduce reactive oxygen species (ROS) levels and improve cell viability in neuronal cultures exposed to neurotoxic agents .

Data Summary

Activity Type Effect Mechanism
AnticancerInhibition of cell proliferationInduction of apoptosis and cell cycle arrest
NeuroprotectiveProtection against oxidative stressInhibition of AChE and reduction of ROS levels

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing 3-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide?

  • Methodological Answer : The synthesis involves multi-step reactions:

Core Formation : Construction of the tetrahydroquinoline scaffold via cyclization of aniline derivatives under acidic conditions .

Cyclopropanecarbonyl Attachment : Acylation using cyclopropanecarbonyl chloride, requiring anhydrous conditions (e.g., DCM as solvent) and a base like triethylamine to neutralize HCl byproducts .

Bromobenzamide Coupling : Amide bond formation between the tetrahydroquinoline intermediate and 3-bromobenzoyl chloride, optimized via coupling agents (e.g., HATU or EDC) .

  • Challenges : Low yields due to steric hindrance at the tetrahydroquinoline C7 position and competing side reactions. Purification often requires column chromatography with gradients of ethyl acetate/hexane .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of substituents (e.g., bromo group at C3 on benzamide) and cyclopropane ring integrity (characteristic upfield shifts for cyclopropane protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns matching bromine’s natural abundance .
  • X-ray Crystallography (if applicable): Resolves ambiguities in stereochemistry, particularly for the tetrahydroquinoline ring conformation .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodological Answer :

  • Kinase Inhibition Assays : Use fluorescence-based (e.g., ADP-Glo™) or radiometric assays to screen against kinase panels, given structural similarities to kinase inhibitors .
  • Cytotoxicity Profiling : Test in cancer cell lines (e.g., MCF-7, HCT-116) using MTT assays. Include a negative control (e.g., unsubstituted benzamide) to isolate the bromo substituent’s effect .
  • Solubility Assessment : Measure in PBS/DMSO mixtures via HPLC-UV to guide in vivo dosing .

Advanced Research Questions

Q. How can reaction yields be optimized for the acylation step involving the cyclopropanecarbonyl group?

  • Methodological Answer :

  • Solvent Optimization : Replace DCM with THF or acetonitrile to enhance nucleophilicity of the tetrahydroquinoline amine .
  • Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation via transition-state stabilization .
  • Temperature Control : Maintain 0–5°C to suppress side reactions (e.g., over-acylation) .
    • Validation : Monitor reaction progress via TLC (Rf shift) and quantify yields using HPLC with a C18 column .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50 values across studies)?

  • Methodological Answer :

  • Assay Standardization : Re-test activity under uniform conditions (e.g., ATP concentration in kinase assays) to eliminate protocol-driven variability .
  • Metabolite Screening : Use LC-MS to identify degradation products in cell culture media that may artificially modulate activity .
  • Structural Analog Comparison : Compare with analogs (e.g., 3-chloro or 4-bromo derivatives) to isolate substituent-specific effects .

Q. What computational methods are suitable for predicting binding modes with kinase targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets, focusing on halogen bonding between bromine and kinase hinge residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability and identify key residues (e.g., Lys-33 in CDK2) .
  • Free Energy Calculations : Apply MM-PBSA to rank binding affinities of analogs .

Q. How can regioselectivity be controlled during bromobenzamide coupling?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) on the tetrahydroquinoline to steer coupling to the C7 position .
  • Metal Catalysis : Use Pd-mediated C-H activation for selective functionalization, though this may require inert atmosphere conditions .
  • Steric Maps : Generate DFT-based steric maps (e.g., using Multiwfn) to predict reactive sites .

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